Cas no 6757-31-9 (Methyl 4-carbamoylbenzoate)

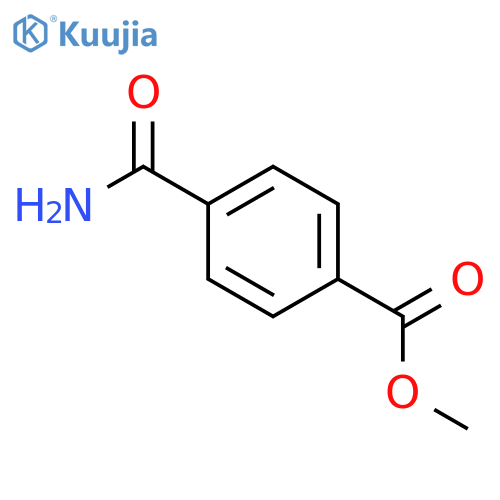

Methyl 4-carbamoylbenzoate structure

商品名:Methyl 4-carbamoylbenzoate

Methyl 4-carbamoylbenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-carbamoylbenzoate

- Benzoic acid, 4-(aminocarbonyl)-, methyl ester

- Methyl-(4-aminocarbonyl)benzoate

-

- MDL: MFCD00463146

計算された属性

- せいみつぶんしりょう: 179.05827

じっけんとくせい

- PSA: 69.39

Methyl 4-carbamoylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-134385-0.1g |

methyl 4-carbamoylbenzoate |

6757-31-9 | 95% | 0.1g |

$26.0 | 2023-02-15 | |

| TRC | M295665-100mg |

Methyl 4-carbamoylbenzoate |

6757-31-9 | 100mg |

$64.00 | 2023-05-18 | ||

| Enamine | EN300-134385-0.05g |

methyl 4-carbamoylbenzoate |

6757-31-9 | 95% | 0.05g |

$19.0 | 2023-02-15 | |

| Enamine | EN300-134385-5.0g |

methyl 4-carbamoylbenzoate |

6757-31-9 | 95% | 5.0g |

$225.0 | 2023-02-15 | |

| Apollo Scientific | OR907970-5g |

Methyl 4-carbamoylbenzoate |

6757-31-9 | 98% | 5g |

£225.00 | 2024-05-22 | |

| TRC | M295665-500mg |

Methyl 4-carbamoylbenzoate |

6757-31-9 | 500mg |

$87.00 | 2023-05-18 | ||

| TRC | M295665-1g |

Methyl 4-carbamoylbenzoate |

6757-31-9 | 1g |

$98.00 | 2023-05-18 | ||

| abcr | AB335537-1 g |

Methyl 4-carbamoylbenzoate; 98% |

6757-31-9 | 1g |

€144.00 | 2023-04-26 | ||

| abcr | AB335537-5 g |

Methyl 4-carbamoylbenzoate; 98% |

6757-31-9 | 5g |

€348.00 | 2023-04-26 | ||

| Enamine | EN300-134385-10.0g |

methyl 4-carbamoylbenzoate |

6757-31-9 | 95% | 10.0g |

$413.0 | 2023-02-15 |

Methyl 4-carbamoylbenzoate 関連文献

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

6757-31-9 (Methyl 4-carbamoylbenzoate) 関連製品

- 93071-65-9(Methyl 3-(aminomethyl)benzoate)

- 90564-02-6(Methyl 2-Carbamoylbenzoate)

- 106748-24-7(Methyl 3-carbamoylbenzoate)

- 18469-52-8(Methyl 4-(aminomethyl)benzoate)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:6757-31-9)Methyl 4-carbamoylbenzoate

清らかである:99%

はかる:5g

価格 ($):325.0